molecular formula C17H26N2O2 B2605031 N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3,3-dimethylbutanamide CAS No. 1706130-41-7

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3,3-dimethylbutanamide

Cat. No.: B2605031
CAS No.: 1706130-41-7
M. Wt: 290.407
InChI Key: XAAUVFCSWDKIBX-UHFFFAOYSA-N
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Description

Indole derivatives are bioactive aromatic compounds that have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, making them useful in developing new derivatives .


Molecular Structure Analysis

Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons . This makes them aromatic in nature. Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Physical and Chemical Properties Analysis

Indole derivatives are physically crystalline and colorless in nature with specific odors . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

  • Multicomponent Synthetic Approaches : Research demonstrates innovative synthetic methodologies, such as the divergent palladium iodide-catalyzed multicomponent carbonylative approaches, leading to the formation of functionalized isoindolinone derivatives. These methods underscore the utility of such compounds in creating complex molecular architectures, showcasing the chemical versatility of compounds like "N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3,3-dimethylbutanamide" in organic synthesis (Mancuso et al., 2014).

  • Cyclization Reactions : Another study focuses on cyclization reactions, such as those leading to isoindolinone derivatives, highlighting the potential of these compounds in constructing biologically relevant molecules through efficient and novel synthetic routes (Duckworth et al., 1996).

Biological Applications

  • Antibacterial Activity : Some derivatives have been evaluated for their antibacterial properties, showing moderate effectiveness against bacterial growth, including resistant strains. This suggests potential pharmaceutical applications in developing new antibacterial agents (Asghari et al., 2014).

  • Neurological Applications : The development of compounds with specific receptor antagonistic properties, suitable for both intravenous and oral administration, indicates their potential in treating neurological conditions. Such studies highlight the therapeutic possibilities of these compounds in managing diseases like depression and emesis (Harrison et al., 2001).

  • Alzheimer's Disease Research : Compounds with similar structural features have been used in positron emission tomography studies to determine the localization and load of neurofibrillary tangles and beta-amyloid plaques in living Alzheimer's disease patients, showcasing the diagnostic and therapeutic research potential of these molecules (Shoghi-Jadid et al., 2002).

Mechanism of Action

Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Researchers continue to synthesize various scaffolds of indole for screening different pharmacological activities .

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-3,3-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-17(2,3)10-16(21)18-11-15(20)13-5-6-14-12(9-13)7-8-19(14)4/h5-6,9,15,20H,7-8,10-11H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAAUVFCSWDKIBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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